2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

Overview

Description

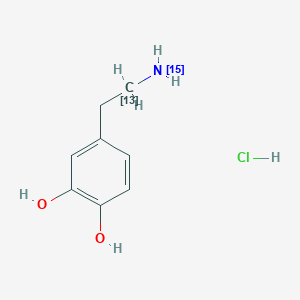

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is a labeled compound often used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Target of Action

It is a derivative of dopamine hcl , which primarily targets dopamine receptors in the brain. These receptors play a crucial role in regulating mood and reward.

Mode of Action

As a derivative of Dopamine HCl , it may interact with dopamine receptors, triggering a series of reactions that lead to the desired effects.

Biochemical Pathways

As a derivative of dopamine hcl , it may influence the dopaminergic pathways, which are involved in motor control, reward, and several other important functions.

Result of Action

As a derivative of Dopamine HCl , it may have similar effects, such as influencing mood and reward mechanisms.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride plays a significant role in various biochemical reactions. As a derivative of dopamine, it interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a precursor to dopamine. Additionally, it interacts with dopamine receptors (D1, D2, D3, D4, and D5) and transporters, influencing neurotransmission and synaptic plasticity .

Cellular Effects

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by activating or inhibiting transcription factors such as CREB (cAMP response element-binding protein). Additionally, it impacts cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride involves its binding interactions with dopamine receptors and transporters. Upon binding to dopamine receptors, it can either activate or inhibit downstream signaling pathways, depending on the receptor subtype. For instance, binding to D1 receptors typically activates adenylate cyclase, increasing cAMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cAMP levels. These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride can change over time. The compound is generally stable when stored under recommended conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in receptor sensitivity and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter activity and improve cognitive function. At high doses, it may cause toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects .

Metabolic Pathways

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which convert it into inactive metabolites. These enzymes play a crucial role in regulating the levels of this compound and its metabolites in the brain. Additionally, it can influence metabolic flux by altering the levels of key intermediates in neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is transported and distributed through specific transporters and binding proteins. Dopamine transporters (DAT) are primarily responsible for its uptake into presynaptic neurons, where it can be stored in vesicles or metabolized. The compound’s distribution is influenced by its interactions with various binding proteins, which can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is critical for its activity and function. It is predominantly localized in synaptic vesicles within presynaptic neurons, where it can be released upon neuronal activation. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. These modifications play a role in regulating its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride typically involves the isotopic labeling of dopamine. This can be achieved through several synthetic routes, including the incorporation of carbon-13 and nitrogen-15 isotopes into the precursor molecules. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate isotopic labels efficiently. The process includes rigorous quality control measures to ensure the compound’s isotopic purity and chemical stability. The final product is usually subjected to various analytical tests to confirm its composition and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones from oxidation and substituted derivatives from substitution reactions. These products are often analyzed using techniques like NMR and mass spectrometry to confirm their structures .

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.

Biology: Helps in studying neurotransmitter dynamics and interactions in biological systems.

Medicine: Utilized in drug discovery and development, particularly in understanding the pharmacokinetics and pharmacodynamics of dopamine-related drugs.

Comparison with Similar Compounds

Similar Compounds

Dopamine hydrochloride: The parent compound, widely used in medical and research applications.

3-Hydroxytyramine hydrochloride: Another derivative of dopamine with similar properties.

3,4-Dihydroxyphenethylamine hydrochloride: A compound with similar chemical structure and applications

Uniqueness

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is unique due to its isotopic labeling, which provides distinct advantages in analytical studies. The incorporation of carbon-13 and nitrogen-15 allows for precise tracking and analysis using NMR and other spectroscopic techniques, making it invaluable in research settings .

Properties

IUPAC Name |

4-(2-(15N)azanyl(213C)ethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-FACGKWEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[13CH2][15NH2])O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine dihydrochloride](/img/structure/B1459190.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)